![molecular formula C19H21NO5S B2398356 Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate CAS No. 827620-31-5](/img/structure/B2398356.png)
Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds involves a route with high total yields, mild conditions, and simple operation. Three steps are used in the synthesis of the new target compounds, namely, alkylation, esterification, and alkylation . The crude product is recrystallized from acetone, filtered, and vacuum-dried to give the pure product .Molecular Structure Analysis
The molecular formula of EBPB is C19H21NO5S, and its molecular weight is 375.44. It contains a total of 49 bonds; 30 non-H bonds, 18 multiple bonds, 10 rotatable bonds, 6 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 ester (aromatic), 1 secondary amide (aliphatic), 1 nitro group (aromatic), and 1 sulfonamide (thio-/dithio-) .Scientific Research Applications
Nonlinear Optical Properties
This compound has been used in the study of nonlinear optical properties . The propagation of a 473 nm, continuous wave, laser beam through the synthesized Ethyl (E)-4- ( (5-hydroxy-3,4-bis (hydroxyl methyl)-6-methyl pyridin-2-yl)diazenyl) benzoate (EAB) compound generated diffraction patterns which were used together with Z-scan techniques to determine the compound’s nonlinear refractive index and the nonlinear absorption coefficient .
All-Optical Switching
The compound has shown potential in all-optical switching (AOS) applications . AOS is a key technology in optical computing and telecommunications, which allows light paths to be switched without the need for conversion to electrical signals.
Synthesis of Azo Compounds
Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate can be used in the synthesis of azo compounds . Azo compounds are receiving great interests in the scientific research and consumed a great rank in chemical analysis .
Antimitotic Activity
While not directly related to Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate, benzothiazole amide derivatives, which share some structural similarities, have shown potential as antimitotic agents . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be modified to exhibit similar properties.
Antimicrobial Activity
Again, while not directly related to Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate, benzothiazole amide derivatives have shown antimicrobial activity . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be modified to exhibit similar properties.
Electro-Optical Applications
Ethyl 4-amino benzoate, a structurally similar compound, has been used in electro-optical applications . This suggests that Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate could potentially be used in similar applications.
Mechanism of Action
Target of Action
The primary target of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate is the sodium ion (Na+) channel on the nerve membrane . This compound, like other local anesthetics, acts on nerve endings and nerve trunks .
Mode of Action
Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate binds to specific parts of the sodium ion (Na+) channel on the nerve membrane . It affects the membrane potential by reducing the passage of sodium ions through the sodium ion channel, thereby blocking the conduction of nerve impulses . This compound can reduce the excitability of the membrane and has no effect on the resting potential .
Result of Action
The result of Ethyl 4-(3-(benzylsulfonyl)propanamido)benzoate’s action is a loss of local sensation without affecting consciousness , which is convenient for local surgery and treatment . It has been evaluated via surface anesthesia, infiltration anesthesia, block anesthesia, and acute toxicity tests . Some compounds in this research had a good local anesthetic effect, and the results of acute toxicity tests showed that the target compounds had low toxicity .
properties
IUPAC Name |
ethyl 4-(3-benzylsulfonylpropanoylamino)benzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO5S/c1-2-25-19(22)16-8-10-17(11-9-16)20-18(21)12-13-26(23,24)14-15-6-4-3-5-7-15/h3-11H,2,12-14H2,1H3,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABOPGLAGNZQFLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=O)CCS(=O)(=O)CC2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.